PBP2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PBP2 is a selective inducer of G-quadruplex structures from the unstructured single-stranded DNA conformations. PBP2 downregulates BCL-2 gene expression in cancer cells.

Scientific Research Applications

PBP2's Role in Antibiotic Resistance

Penicillin-binding protein 2 (PBP2) is crucial in bacterial resistance to certain antibiotics. For instance, PBP2's essential function in Staphylococcus aureus enables bacterial growth even in the presence of methicillin, highlighting its central role in methicillin resistance mechanisms. This has been shown through genetic evidence that PBP2A, a protein of extraspecies origin, can compensate for PBP2's function, especially its transpeptidase activity, in methicillin-resistant S. aureus strains (Pinho, Filipe, de Lencastre, & Tomasz, 2001). Additionally, PBP2's recruitment to the division site in Staphylococcus aureus depends on its transpeptidation substrates, and this recruitment is disrupted by antibiotics like oxacillin, further underlining the role of PBP2 in antibiotic resistance mechanisms (Pinho & Errington, 2004).

PBP2 in Vaccine Development

In the context of vaccine development, PBP2 exhibits significant potential. Research indicates that PBP2 is immunogenic during meningococcal disease, and anti-PBP2 antibodies can provide protection against meningococcal bacteraemia in mice. This suggests that PBP2 could be a viable candidate for vaccine development against meningococcal infections (Zarantonelli et al., 2006).

PBP2's Role in Bacterial Morphology

PBP2 is also essential for maintaining the rod shape and cell wall elongation in bacteria like Escherichia coli. Mutations in the PBP2 gene, or its inhibition, can lead to altered bacterial morphology, indicating its critical role in bacterial cell wall synthesis and structure maintenance. This is evident in studies where inactivation of PBP2 resulted in spherical growth patterns in certain E. coli mutants, highlighting its importance in bacterial cell division and morphology (Ogura et al., 1989).

PBP2 in Antibiotic Mechanism Studies

The study of PBP2's structure, particularly in antibiotic-resistant strains, provides insights into the mechanisms of antibiotic resistance. For example, crystal structures of PBP2 from both penicillin-susceptible and -resistant strains of Neisseria gonorrhoeae have been compared to understand the subtle changes leading to antibiotic resistance. These studies contribute to a deeper understanding of how mutations affect PBP2's interaction with antibiotics and offer avenues for developing more effective treatments (Powell et al., 2009).

properties

Product Name |

PBP2 |

|---|---|

Molecular Formula |

C40H48N14O5 |

Molecular Weight |

804.92 |

IUPAC Name |

4-(3-(Dimethylamino)propoxy)-N2,N6-bis((1-(3-((S)-pyrrolidine-2-carboxamido)phenyl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide |

InChI |

InChI=1S/C40H48N14O5/c1-52(2)16-7-17-59-32-20-35(37(55)43-22-28-24-53(50-48-28)30-10-3-8-26(18-30)45-39(57)33-12-5-14-41-33)47-36(21-32)38(56)44-23-29-25-54(51-49-29)31-11-4-9-27(19-31)46-40(58)34-13-6-15-42-34/h3-4,8-11,18-21,24-25,33-34,41-42H,5-7,12-17,22-23H2,1-2H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)/t33-,34-/m0/s1 |

InChI Key |

NYJFNUFXVSTIQP-HEVIKAOCSA-N |

SMILES |

O=C(C1=NC(C(NCC2=CN(C3=CC=CC(NC([C@H]4NCCC4)=O)=C3)N=N2)=O)=CC(OCCCN(C)C)=C1)NCC5=CN(C6=CC=CC(NC([C@H]7NCCC7)=O)=C6)N=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

PBP-2; PBP 2; PBP2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

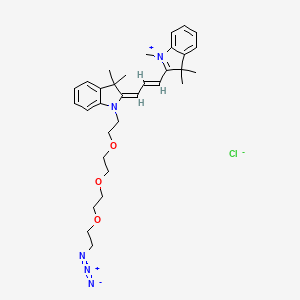

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)

![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)

![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride](/img/structure/B1193311.png)